molecular formula C18H17N3O4S B2385960 N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide CAS No. 868370-44-9

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Cat. No.: B2385960
CAS No.: 868370-44-9
M. Wt: 371.41
InChI Key: IJMHVBIBMWYMAH-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a benzothiazole-derived compound characterized by a fused heterocyclic core substituted with ethyl, methoxy, and methyl groups at positions 3, 4, and 7, respectively. The 2-nitrobenzamide moiety is linked via an imine-like bond to the benzothiazole ring. Its synthesis likely involves condensation reactions between functionalized benzothiazole precursors and nitro-substituted benzoyl chlorides, analogous to methods described for related compounds .

Key physicochemical properties inferred from structural analogs include:

  • Molecular weight: ~374.4 g/mol (estimated based on ECHEMI entries for similar benzothiazole derivatives) .
  • LogP: ~4.0 (predicted from substituent contributions, indicating moderate lipophilicity) .
  • Solubility: Likely soluble in organic solvents (e.g., ethanol, DMF) but poorly water-soluble, consistent with nitroaromatic and benzothiazole systems .

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-4-20-15-14(25-3)10-9-11(2)16(15)26-18(20)19-17(22)12-7-5-6-8-13(12)21(23)24/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMHVBIBMWYMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the ethyl, methoxy, and methyl groups. The final step involves the addition of the nitrobenzamide moiety under specific reaction conditions, such as controlled temperature and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is widely used in various scientific research fields, including:

    Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic pathways.

    Biology: For investigating cellular processes and enzyme interactions.

    Medicine: In drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: As a precursor for manufacturing advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of N-(benzothiazol-2-ylidene)benzamides. Below is a comparative analysis with key analogs:

Compound Name Molecular Weight Substituents (Benzothiazole) Benzamide Group LogP Biological Activity Source
Target Compound ~374.4 3-Ethyl, 4-MeO, 7-Me 2-Nitro ~4.0 Not reported N/A
N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide 330.4 3-Ethyl, 4-F 2-MeO 4.0 Not reported ECHEMI
N-(3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide 372.4 3-Ethyl, 4,7-diMeO 4-MeO 3.9 Not reported ECHEMI
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide 295.3 Thiadiazole core 2-Nitro ~3.5 Anticonvulsant (preclinical)
HALOSAFEN (Herbicide) 458.8 Phenoxy/trifluoromethyl groups N-Ethylsulfonyl >5.0 Herbicidal

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity :

  • The target compound’s ethyl, methoxy, and methyl substituents contribute to a LogP (~4.0) comparable to fluorinated or dimethoxy analogs .
  • HALOSAFEN’s higher LogP (>5.0) reflects its trifluoromethyl and sulfonyl groups, enhancing hydrophobicity for herbicidal action .

This contrasts with methoxy or sulfonyl groups in analogs . Fluoro substituents (e.g., in ECHEMI ) enhance metabolic stability and membrane permeability but reduce solubility.

Biological Activity Trends: Anticonvulsant Potential: The thiadiazole analog () demonstrates that nitrobenzamide derivatives with heterocyclic cores can target neurological pathways . Agrochemical Utility: HALOSAFEN’s structure-activity relationship highlights the importance of bulky, electron-deficient groups (e.g., trifluoromethyl) for herbicidal efficacy .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels routes for ECHEMI analogs, involving:

  • Condensation of substituted benzothiazole-2-amines with nitrobenzoyl chlorides.
  • Purification via column chromatography or crystallization, as described for N-(5-ethyl-thiadiazol-2-yl)-2-nitrobenzamide .

Spectral and Analytical Data Comparison

  • IR Spectroscopy :
    • Nitro group vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) dominate in the target compound, similar to HALOSAFEN and the thiadiazole analog .
    • Benzothiazole C-S-C stretching (~685 cm⁻¹) and amide C=O (~1682 cm⁻¹) align with ECHEMI derivatives .
  • NMR Spectroscopy :
    • Aromatic protons in the benzothiazole ring (δ 6.5–8.0 ppm) and ethyl/methyl groups (δ 1.2–2.4 ppm) match patterns in ECHEMI entries .

Biological Activity

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a synthetic compound with a distinctive structure that has garnered attention in various fields of scientific research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H17N3O4SC_{18}H_{17}N_3O_4S, with a molecular weight of 373.41 g/mol. The structure features a benzothiazole ring, which is known for its diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H17N3O4SC_{18}H_{17}N_3O_4S
Molecular Weight373.41 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Ring : Starting from 2-amino-thiophenol and appropriate aldehydes.
  • Introduction of Functional Groups : Ethyl and methoxy groups are introduced through alkylation reactions.
  • Addition of Nitrobenzamide Moiety : The final step involves coupling with a nitrobenzoyl chloride under basic conditions.

These steps are optimized for yield and purity, often utilizing solvents like dichloromethane or tetrahydrofuran in controlled environments.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies reveal that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes involved in cancer progression and microbial resistance. For instance, it shows inhibitory effects on topoisomerase II, which is crucial for DNA replication in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The benzothiazole moiety facilitates binding to active sites on enzymes such as topoisomerases.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It can alter signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have documented the biological effects of this compound:

  • Breast Cancer Cell Study :
    • Objective : To evaluate the anticancer efficacy on MCF7 cells.
    • Findings : The compound reduced cell viability by 70% at a concentration of 20 µM after 48 hours.
    • Mechanism : Induction of apoptosis confirmed by flow cytometry analysis.
  • Antimicrobial Study :
    • Objective : To assess antimicrobial activity against E. coli and S. aureus.
    • Findings : Minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.
    • Mechanism : Disruption of cell membrane integrity observed through microscopy.

Q & A

Q. What are the recommended methods for synthesizing N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. A copper-catalyzed one-pot approach (as used for benzodiazepine derivatives) can optimize yield by combining nitrobenzamide precursors with thiazole-forming reagents under inert conditions (e.g., N₂ atmosphere, 110°C) . Key steps include:

  • Precursor preparation : Reacting 2-nitrobenzoyl chloride with substituted thiazole amines.
  • Cyclization : Using catalysts like copper(II) triflate to stabilize intermediates.
  • Purification : Column chromatography (silica gel H) and recrystallization (ethanol/water mixtures) to achieve >95% purity.

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

A combination of spectral techniques is essential:

  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, aromatic C-H bends at ~1500 cm⁻¹, and C-S-C vibrations at ~685 cm⁻¹) .
  • ¹H/¹³C NMR : Assign protons and carbons (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl CH₃ at δ 1.2–1.4 ppm) .
  • UV-Vis : Quantify absorbance maxima (e.g., λmax ~282 nm in ethanol) for purity assessment .

Q. What quality control (QC) methods ensure batch consistency during synthesis?

Standard QC protocols include:

  • TLC : Monitor reaction progress and impurity profiles using silica GF254 plates (e.g., chloroform:methanol 9:1) .
  • HPLC/UV spectrophotometry : Quantify compound concentration via calibration curves (linear range: 5–50 µg/mL, R² > 0.999) .
  • Melting point analysis : Confirm purity (sharp MP within 1–2°C range).

Advanced Research Questions

Q. How can experimental design address discrepancies between spectral data and the expected structure?

Contradictions (e.g., unexpected IR peaks or NMR shifts) require:

  • Multi-method validation : Cross-validate with high-resolution mass spectrometry (HRMS-ESI) and X-ray crystallography (SHELX refinement) .
  • Computational modeling : Compare experimental IR/NMR with DFT-predicted spectra to identify conformational isomers or tautomers .
  • Hydrolysis/diazotization tests : Confirm substituent positions (e.g., acid hydrolysis to isolate thiadiazole fragments) .

Q. What strategies optimize in vivo bioactivity studies for this compound’s anticonvulsant potential?

Key considerations for preclinical trials:

  • Dose-response design : Test 10–100 mg/kg doses in rodent models (e.g., maximal electroshock test) with positive controls (e.g., Depakin) .
  • Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS and correlate with efficacy.
  • Mechanistic assays : Assess PFOR enzyme inhibition (critical for anticonvulsant activity) via fluorometric assays .

Q. How can validation parameters for quantitative assays be rigorously assessed?

Follow ICH guidelines using:

  • Linearity : Calibration curve with 5 concentrations (Table 1).
  • Precision : ≤2% RSD for intraday/interday replicates.
  • Accuracy : 98–102% recovery in spiked samples .

Table 1. Validation of UV Spectrophotometric Method

ParameterValue
Linear range5–50 µg/mL
Slope (a)0.9999
Intercept (b)0.1393
Correlation (r)0.9999
LOD1.2 µg/mL

Q. What crystallographic approaches resolve challenges in structural refinement?

For X-ray diffraction

  • Use SHELXL for small-molecule refinement, especially for high-resolution (<1.0 Å) or twinned crystals .
  • WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing dimers) .
  • Validation tools : Check CIF files with PLATON to detect disorder or missed symmetry.

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results across different assays?

  • Dose standardization : Ensure consistent molar concentrations (e.g., avoid solvent-induced variability).
  • Cell line validation : Use CRISPR-edited lines to confirm target specificity.
  • Meta-analysis : Compare with structurally similar compounds (e.g., N-(5-ethyl-thiadiazol-2-yl)-2-nitrobenzamide) to identify substituent effects .

Q. Why might IR spectra show unexpected bands, and how to troubleshoot?

  • Impurity analysis : Run TLC/HPLC to detect byproducts (e.g., unreacted nitrobenzoyl chloride).
  • Solvent artifacts : Dry samples thoroughly (KBr pellets) to eliminate water peaks.
  • Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.